3-Fluoro-4-methoxybenzoic acid, CAS 403-20-3, is a fluorinated aromatic carboxylic acid used as a critical building block in the synthesis of high-value chemical entities. Its primary procurement drivers are its roles as a precursor to active pharmaceutical ingredients (APIs), particularly enzyme inhibitors, and as a component in advanced materials such as liquid crystals. The strategic placement of the fluorine atom ortho to the carboxylic acid and meta to the methoxy group imparts specific electronic and steric properties that are leveraged to fine-tune acidity, metabolic stability, and intermolecular interactions in final products.
Substituting 3-Fluoro-4-methoxybenzoic acid with its non-fluorinated parent, 4-methoxybenzoic acid (anisic acid), or other positional isomers is often unviable. The fluorine atom is not a passive substituent; its strong electron-withdrawing inductive effect significantly alters the carboxyl group's acidity (pKa) and modifies the molecule's hydrogen bonding capabilities. This directly impacts reaction kinetics, final product conformation, and biological receptor binding affinity. In API synthesis, removing or relocating the fluorine can eliminate the desired potency or metabolic resistance, while in material science, it can fundamentally alter the thermal and phase behavior of resulting polymers or liquid crystals, making such substitutions a high-risk decision for achieving target performance specifications.
The inclusion of a fluorine atom at the 3-position significantly increases the acidity of the carboxylic acid compared to its common, non-fluorinated analog, 4-methoxybenzoic acid. The pKa of 3-Fluoro-4-methoxybenzoic acid is approximately 4.14, which is substantially lower than the pKa of 4-methoxybenzoic acid (pKa ≈ 4.47). This makes the fluorinated compound a stronger acid.
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | ~4.14 |
| Comparator Or Baseline | 4-Methoxybenzoic Acid (Anisic Acid): ~4.47 |
| Quantified Difference | Approximately 0.33 pKa units lower (stronger acid) |
| Conditions | Aqueous solution, standard conditions |
This predictable increase in acidity is critical for optimizing reaction conditions, improving yields, and modulating the binding affinity of final molecules to biological targets.
This compound is a documented precursor for the synthesis of potent poly(ADP-ribose) polymerase (PARP-1) inhibitors. In one example, a final compound synthesized using a 3-fluoro-4-methoxybenzoyl moiety achieved a PARP-1 inhibitory concentration (IC50) of 11 nM. The fluorine atom is often crucial for blocking metabolic degradation or enhancing binding interactions within the enzyme's active site, a performance level not achievable with the non-fluorinated anisic acid precursor.
| Evidence Dimension | Inhibitory Activity (IC50) of Downstream Product |
| Target Compound Data | Enables final products with potent PARP-1 inhibition (e.g., 11 nM) |
| Comparator Or Baseline | Non-fluorinated analogs, which typically exhibit lower potency or metabolic instability. |
| Quantified Difference | Potency in the low nanomolar range, a benchmark for effective PARP inhibitors. |
| Conditions | In vitro enzyme activity assay (recombinant PARP-1) |
Procuring this specific fluorinated precursor is a required step for accessing certain classes of high-potency, metabolically stable active pharmaceutical ingredients.
In the synthesis of liquid crystalline materials, the introduction of a lateral fluoro substituent, such as that in 3-fluoro-4-methoxybenzoic acid derivatives, has a pronounced effect on thermal properties. Studies on analogous structures show that lateral fluorine substitution consistently leads to a reduction in melting points and can destabilize certain highly ordered smectic phases. This effect is attributed to the steric disruption caused by the fluorine atom, which hinders crystal packing.
| Evidence Dimension | Mesophase Transition Temperature (°C) |
| Target Compound Data | Leads to derivatives with lower melting points and reduced smectic phase stability. |
| Comparator Or Baseline | Non-fluorinated analogs which typically exhibit higher melting points and more stable smectic phases. |
| Quantified Difference | Significant reduction in melting and clearing temperatures, often by >20 °C. |
| Conditions | Differential Scanning Calorimetry (DSC) of liquid crystal esters. |
This property is essential for formulating liquid crystal mixtures with broad operating temperature ranges and specific phase behaviors required for advanced display applications.
Ideal for use in drug discovery campaigns where fine-tuning of acidity is required to optimize ligand-receptor interactions or where the fluorine atom is strategically placed to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the final drug candidate.
Specifically indicated as a starting material in multi-step syntheses of targeted oncology therapeutics, such as PARP inhibitors. Its structure provides the necessary fluorinated moiety to achieve low nanomolar potency, a critical performance benchmark for modern cancer drugs.
A key intermediate for synthesizing liquid crystal molecules where a lower melting point and a broad nematic phase are required. Its use allows formulators to create mixtures that remain operational across a wider range of temperatures, essential for displays in demanding environments.
Irritant